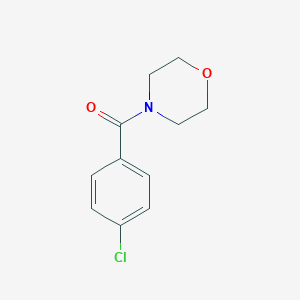

(4-Chlorophenyl)(morpholino)methanone

Description

The exact mass of the compound N-(4-Chlorobenzoyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRFQNTYHMHVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279964 | |

| Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-04-1 | |

| Record name | 19202-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chlorophenyl)(morpholino)methanone basic properties

An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone

This guide provides a comprehensive technical overview of this compound, a synthetic amide with significant potential in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its analytical characterization, and its potential applications grounded in the established bioactivity of its core structural motifs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.

Introduction and Strategic Context

This compound (C₁₁H₁₂ClNO₂) is a tertiary amide synthesized from 4-chlorobenzoic acid and morpholine. Its structure is of particular interest for several strategic reasons. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] Concurrently, the 4-chlorophenyl group is a common feature in a multitude of bioactive compounds, where the chlorine atom can modulate electronic properties and provide a key interaction point for receptor binding.

While extensive biological data for this specific molecule is not widely published, its structural components suggest a high potential for bioactivity. Analogous structures have demonstrated a range of effects, including antibacterial and phosphoinositide 3-kinase (PI3K) inhibitory activities.[2][3] Therefore, this compound serves as both a valuable synthetic intermediate and a promising candidate for primary biological screening campaigns.

Core Physicochemical Properties

A compound's physical and chemical properties are the foundation of its behavior in both synthetic and biological systems. These parameters dictate solubility, reactivity, and potential for crossing biological membranes. The core properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19202-04-1 | [4][5] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 225.67 g/mol | [4][5] |

| IUPAC Name | (4-chlorophenyl)(morpholin-4-yl)methanone | [5] |

| Synonyms | N-(4-Chlorobenzoyl)morpholine, 4-(4-Chlorobenzoyl)morpholine | [4][5] |

| Density (Computed) | 1.271 g/cm³ | [4] |

| Boiling Point (Computed) | 382.4 °C at 760 mmHg | [4] |

| Flash Point (Computed) | 185 °C | [4] |

| XLogP3 | 1.6 - 1.75 | [4] |

| Topological Polar Surface Area (PSA) | 29.5 Ų | [4] |

Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of this compound is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and morpholine. This is a classic example of amide bond formation.

Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide product. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine reactant and driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

-

Objective: To synthesize this compound.

-

Materials:

-

Morpholine (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring. The base is critical to neutralize the HCl generated, preventing the formation of morpholine hydrochloride salt which is unreactive.

-

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A slight excess of the acyl chloride ensures the complete consumption of the morpholine.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[1]

-

Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A multi-technique approach provides orthogonal data, building a robust and self-validating analytical package.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two distinct regions. A multiplet between δ 7.32-7.45 ppm corresponds to the four aromatic protons of the 4-chlorophenyl ring.[6] A broad multiplet between δ 3.30-3.95 ppm integrates to eight protons, representing the two sets of chemically distinct methylene (-CH₂-) groups in the morpholine ring.[6] The broadness is due to the conformational flux of the morpholine ring at room temperature.

-

¹³C NMR (101 MHz, CDCl₃): Key signals confirm the carbon backbone: δ 169.4 (amide carbonyl carbon), δ 136.0, 133.6, 128.9, 128.7 (aromatic carbons), and δ 66.8, 48.2, 42.7 (morpholine carbons).[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

-

A strong absorbance band is expected around 1630-1680 cm⁻¹ , characteristic of the C=O stretch of a tertiary amide.

-

Absorbance bands around 1110-1120 cm⁻¹ would correspond to the C-O-C stretching of the morpholine ether linkage.

-

A band in the region of 1085-1095 cm⁻¹ can be attributed to the C-Cl stretch on the aromatic ring.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 225. A characteristic [M+2]⁺ peak at m/z = 227 with approximately one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom.

-

Key fragmentation would likely involve the cleavage of the amide bond, yielding fragments corresponding to the 4-chlorobenzoyl cation (m/z = 139/141) and the morpholine fragment.

-

Potential Pharmacological Profile and Applications

While dedicated studies on this compound are limited, a strong case for its potential biological activity can be made based on structure-activity relationships of its constituent parts.

-

Antibacterial Potential: The morpholine nucleus is a component of several antibacterial agents. Furthermore, related fluorinated benzoyl-morpholine compounds have demonstrated "pronounced antibacterial activity against gram-positive and gram-negative test strains".[1] This suggests that the title compound is a strong candidate for antimicrobial screening.

-

Central Nervous System (CNS) Activity: A structurally related morpholine methanone derivative has been shown to produce anxiolytic-like effects in preclinical models, with activity potentially mediated through benzodiazepine binding sites.[7] Separately, an imidazolinone containing both a 4-chlorophenyl and a morpholino group has been investigated for anticonvulsant properties.[8] This points to a potential for this compound to modulate neuronal signaling pathways.

-

Anticancer Potential: The 4-morpholinoquinazoline and related scaffolds have been developed as potent and selective inhibitors of the PI3K p110α isoform, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[3] The morpholine group in these inhibitors is often crucial for binding and achieving desired pharmacokinetic properties. This precedent makes this compound a logical starting point for developing novel kinase inhibitors.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To probe the potential anticancer activity, a primary screening using a colorimetric viability assay like the MTT assay is a standard, robust first step.

-

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549 - lung carcinoma).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Directions

This compound is a readily synthesizable compound with a compelling structural profile for further investigation in drug discovery and materials science. Its core properties are well-defined, and its synthesis is straightforward. While direct biological data is sparse, the known bioactivities of the morpholine and 4-chlorophenyl scaffolds provide a strong rationale for screening this compound for antibacterial, anticancer, and CNS-related activities. The protocols outlined in this guide provide a clear roadmap for its synthesis, characterization, and initial biological evaluation. Future research should focus on systematic screening to uncover its primary biological targets and subsequent lead optimization to enhance potency and selectivity.

References

- PubChem. (4-Chlorophenyl)(morpholino)methanethione | C11H12ClNOS | CID 684261. [Link]

- The Royal Society of Chemistry. (2017).

- PubChem. (4-Bromo-3-chlorophenyl)(thiomorpholino)methanone | C11H11BrClNOS. [Link]

- Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo [3.2. 1] octan-8-yl)

- Journal of Biomedical Research & Environmental Sciences. (2022).

- MySkinRecipes. (4-Bromophenyl)(morpholino)methanone. [Link]

- Heinecke, K., & Thiel, W. (2001). [Identity and physicochemical properties of 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one, AWD 131-138]. Pharmazie, 56(6), 458–461. [Link]

- PubChem. N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452. [Link]

- NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. [Link]

- CAS Common Chemistry. (2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl]. [Link]

- PrepChem.com. Synthesis of 4-chlorobenzoyl chloride. [Link]

- SpectraBase. (4-Chlorophenyl)[2-(1H-pyrazol-1-yl)phenyl]methanone. [Link]

- de Almeida, J. F., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis.

- Li, L., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 145–158. [Link]

- Pauli, G. F., et al. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of natural products, 77(5), 1181–1197. [Link]

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]03/]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Identity and physicochemical properties of 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one, AWD 131-138] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone

CAS Number: 19202-04-1

Introduction

(4-Chlorophenyl)(morpholino)methanone, registered under CAS number 19202-04-1, is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Structurally, it comprises a 4-chlorophenyl group linked to a morpholine ring via a carbonyl bridge. This unique combination of a halogenated aromatic ring and a saturated heterocyclic morpholine moiety makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety information for laboratory professionals.

Chemical and Physical Properties

This compound, also known by its synonym N-(4-Chlorobenzoyl)morpholine, possesses a well-defined set of physicochemical properties that are critical for its handling, storage, and application in synthetic chemistry.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol | [1] |

| Melting Point | 76 °C | |

| Boiling Point | 382.4±37.0 °C | |

| Density | 1.271 g/cm³ | [2] |

| Appearance | Off-white solid | [6] |

| Solubility | Soluble in dichloromethane | [6][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a standard amidation reaction between 4-chlorobenzoyl chloride and morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7] This method is robust, high-yielding, and readily scalable in a laboratory setting.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Chlorobenzoyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C (ice bath).[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[7]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Chemical Shifts (δ ppm) |

| ¹H NMR (400 MHz, CDCl₃) | 7.45 – 7.32 (m, 4H), 3.95 – 3.30 (m, 8H) |

| ¹³C NMR (101 MHz, CDCl₃) | 169.4, 136.0, 133.6, 128.9, 128.7, 66.8, 48.2, 42.7 |

Applications in Research and Drug Development

This compound is not typically an end-product with direct biological applications. Instead, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities. The morpholine moiety is a well-recognized "privileged" structure in medicinal chemistry, known to improve aqueous solubility and other pharmacokinetic properties of drug candidates.[8]

Precursor for Bioactive Compounds

Research has demonstrated the use of the (4-chlorophenyl)methanone scaffold in the synthesis of novel compounds with antibacterial activity. For instance, derivatives synthesized from a similar precursor, 4-chloro benzoyl chloride, have shown promising in vitro antibacterial activity against various microorganisms.[3] In one study, novel (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone derivatives were synthesized and evaluated for their antibacterial properties.[3]

Caption: Workflow illustrating the use of this compound in drug discovery.

While direct biological studies on this compound are limited in publicly available literature, its structural components are present in various pharmacologically active molecules. The 4-chlorophenyl group is a common feature in many drugs, and the morpholine ring is known to be a key pharmacophore that can impart desirable physicochemical properties.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical advice. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis and the presence of reactive sites for further functionalization make it an important building block for the creation of novel compounds with potential therapeutic applications, particularly in the development of new antibacterial agents. While the biological activity of the compound itself is not extensively documented, its role as a precursor underscores its significance in the drug discovery and development pipeline. Researchers and scientists can utilize the information provided in this guide to safely handle, synthesize, and apply this compound in their research endeavors.

References

- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.

- PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.

- PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.

- ResearchGate. (n.d.). morpholine antimicrobial activity.

- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- Google Patents. (n.d.). RU2570898C2 - Method for obtaining n-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (versions).

- PubMed Central. (n.d.). Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts.

- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.

- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- ResearchGate. (n.d.). Progress of reaction for continuous formation of N-chloromorpholine....

- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.

- MDPI. (n.d.). Special Issue : Advances in the Synthesis of Natural Bioactive Compounds.

- PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.

- PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors.

- PubMed. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.

- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Morpholine Scaffold in Modern Drug Design

An In-Depth Technical Guide to the Molecular Structure of (4-Chlorophenyl)(morpholino)methanone

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, synthesis, and physicochemical properties of this compound (CAS No: 19202-04-1). As a derivative of morpholine, a well-established privileged scaffold in medicinal chemistry, this compound holds significant interest for the development of novel therapeutics. This document provides a detailed analysis of its three-dimensional structure based on crystallographic data, a full spectroscopic profile for unambiguous identification, a validated synthesis protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established bioactivity of structurally related compounds.

The morpholine heterocycle is a cornerstone of medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve metabolic stability and pharmacokinetic profiles.[1][2] Its utility stems from its unique combination of features: a stable, saturated ring, a basic nitrogen atom that can be functionalized, and an ether oxygen that can act as a hydrogen bond acceptor.[3][4] These properties allow morpholine-containing compounds to engage with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and central nervous system effects.[1][2]

This compound, also known as 4-(4-Chlorobenzoyl)morpholine, is a molecule that combines this privileged morpholine scaffold with a 4-chlorophenyl moiety through a stable amide linkage. The presence of the halogenated phenyl ring provides a handle for tuning electronic and lipophilic properties, which are critical for target binding and cell permeability. This guide elucidates the precise molecular architecture of this compound, providing the foundational knowledge required for its application in rational drug design and chemical biology.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 19202-04-1 | [5] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [6][7] |

| Molecular Weight | 225.67 g/mol | [6][8] |

| IUPAC Name | (4-chlorophenyl)(morpholin-4-yl)methanone | [8] |

| Synonyms | N-(4-Chlorobenzoyl)morpholine, 4-(4-Chlorobenzoyl)morpholine | [5] |

| Density | 1.271 g/cm³ | ECHEMI |

| Boiling Point | 382.4 °C at 760 mmHg | ECHEMI |

| Flash Point | 185 °C | ECHEMI |

Synthesis and Characterization

The synthesis of this compound is a robust and high-yielding process based on a standard nucleophilic acyl substitution. The causality behind this choice of reaction is its efficiency and the high purity of the resulting product, which minimizes the need for complex purification schemes.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes the acylation of morpholine with 4-chlorobenzoyl chloride. The use of an aqueous base (like NaOH) serves as a self-validating system; it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the morpholine nucleophile.

Materials:

-

Morpholine (1.0 eq)

-

4-Chlorobenzoyl chloride (1.05 eq)

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve morpholine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath to 0 °C.

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Simultaneously, add 1 M NaOH solution dropwise to maintain a slightly basic pH (pH 8-9). This step is critical to neutralize the HCl formed in situ.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor reaction completion using Thin-Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis

The following data provide a characteristic fingerprint for the molecule.

| Technique | Data and Interpretation |

| ¹H NMR | The spectrum is expected to show two distinct regions. Aromatic protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the range of δ 7.3-7.5 ppm. The morpholine protons will appear as two broad multiplets or triplets around δ 3.5-3.8 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively. The integration of these signals will be in a 4H:8H ratio.[9] |

| ¹³C NMR | The aromatic region will display signals for the four distinct carbon environments of the p-substituted phenyl ring between δ 128-140 ppm. The carbonyl carbon (C=O) will show a characteristic peak downfield, typically around δ 168-170 ppm. The two types of methylene carbons in the morpholine ring will appear at approximately δ 66 ppm (-O-CH₂-) and δ 45 ppm (-N-CH₂-). |

| IR Spec. | Key vibrational bands confirm the functional groups. A strong absorption band around 1640-1650 cm⁻¹ corresponds to the amide C=O stretching. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The characteristic C-O-C ether stretch of the morpholine ring will appear as a strong band in the 1110-1120 cm⁻¹ region. The C-Cl stretch will be found in the fingerprint region.[10] |

| Mass Spec. | The electron ionization (EI) mass spectrum shows a prominent molecular ion (M⁺) peak at m/z 225.[6] A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺) will be observed at m/z 227. Key fragmentation includes the loss of the morpholine ring to give the 4-chlorobenzoyl cation at m/z 139 (base peak) and its corresponding chlorine isotope at m/z 141.[6][8] |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the molecule's three-dimensional structure, including bond lengths, angles, and conformation. Data deposited in the Crystallography Open Database confirms the solid-state structure of N-(4-Chlorobenzoyl)morpholine.[8]

| Parameter | Value | Significance |

| Crystal System | Trigonal | Describes the symmetry of the unit cell. |

| Space Group | P 31 | Defines the specific symmetry elements within the crystal.[8] |

| Unit Cell a, b | 9.9808 Å | Dimensions of the crystal lattice.[8] |

| Unit Cell c | 9.5853 Å | Dimension of the crystal lattice.[8] |

| Unit Cell γ | 120° | Angle of the crystal lattice.[8] |

| Morpholine Conf. | Chair | The morpholine ring adopts a stable, low-energy chair conformation, which is typical for this saturated heterocycle. |

| Amide Geometry | Trigonal Planar | The nitrogen atom of the amide bond is sp² hybridized, leading to a planar arrangement around the N-C=O group due to resonance. |

| Dihedral Angle | ~40° | The plane of the 4-chlorophenyl ring is significantly twisted relative to the plane of the amide group, as seen in similar structures.[11] This twist minimizes steric hindrance. |

Molecular Connectivity Diagram

Caption: 2D representation of molecular connectivity.

Role in Medicinal Chemistry and Drug Development

While specific biological data for this compound is not widely published, its structural components suggest significant potential as a scaffold for creating novel bioactive agents.

A Privileged Scaffold

The morpholine ring is considered a "privileged" structure because it is a versatile scaffold that can provide selective affinity for a wide range of biological receptors and enzymes.[1] Its inclusion often improves aqueous solubility and metabolic stability, key attributes for successful drug candidates.[4] The amide linkage provides a rigid, planar unit that can correctly orient the phenyl and morpholine substituents for optimal interaction with a protein binding pocket, while also participating in hydrogen bonding.

Structure-Activity Relationship (SAR) Insights

-

Anticancer Potential: Many kinase inhibitors, which are a major class of anticancer drugs, incorporate a morpholine ring. The morpholine often binds in the solvent-exposed region of the ATP-binding pocket. A structurally related compound synthesized from 4-chlorobenzoyl chloride has demonstrated cytotoxicity and the ability to induce apoptosis in human colon cancer cells, suggesting this core structure has promise in oncology.[12][13]

-

Anti-inflammatory Activity: The 4-chlorophenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Its combination with the morpholine scaffold, also found in some anti-inflammatory agents, suggests a potential for dual activity or synergistic effects.

-

CNS Activity: The physicochemical properties of morpholine make it suitable for designing drugs that can cross the blood-brain barrier.[4] Therefore, derivatives of this compound could be explored for activity against CNS targets.

Representative Signaling Pathway

Many morpholine-containing drugs function as kinase inhibitors. The diagram below illustrates a generic representation of how such a compound might interfere with a typical cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, by blocking the ATP-binding site of a key kinase.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-Chlorobenzoic acid, morpholide [webbook.nist.gov]

- 7. 4-Chlorobenzoic acid, morpholide [webbook.nist.gov]

- 8. N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. 4-(4-Chlorobenzoyl)morpholine [webbook.nist.gov]

- 11. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (4-Chlorophenyl)(morpholino)methanone

Foreword: The Rationale of Amide Bond Formation

The synthesis of (4-Chlorophenyl)(morpholino)methanone serves as a quintessential example of amide bond formation, a cornerstone reaction in the fields of medicinal chemistry and materials science. This compound, while a valuable synthetic intermediate in its own right for the construction of more complex bioactive molecules, provides an ideal platform to explore the mechanistic nuances and practical considerations of acyl substitution reactions.[1][2] This guide moves beyond a mere recitation of steps, delving into the underlying principles that govern the reaction's success. We will dissect the causality behind reagent selection, procedural choices, and purification strategies, offering a robust, field-proven protocol designed for reproducibility and scalability.

Section 1: Strategic Analysis of Synthetic Pathways

Two primary strategies present themselves for the construction of this compound:

-

Acylation via Acid Chloride (Schotten-Baumann Reaction): The most direct and industrially favored route involves the reaction of a highly reactive carboxylic acid derivative, 4-chlorobenzoyl chloride, with morpholine. This pathway is characterized by high yields, rapid reaction times, and straightforward execution.[3][4][5]

-

Direct Amide Coupling of Carboxylic Acid: This modern alternative involves coupling 4-chlorobenzoic acid directly with morpholine using a dedicated coupling reagent (e.g., HATU, DCC, EDC).[6] While elegant and often necessary for sensitive or complex substrates, it introduces additional reagents that must be removed and can be less atom-economical for a simple transformation like this one.

For the synthesis of the title compound, the Schotten-Baumann approach is superior in its simplicity, cost-effectiveness, and efficiency. This guide will therefore focus exclusively on this classical and highly reliable method.

Section 2: The Core Synthesis—Mechanistic & Practical Deep Dive

The synthesis proceeds via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The reaction of 4-chlorobenzoyl chloride with morpholine is a textbook example of the Schotten-Baumann reaction.[7][8]

The Principle of the Reaction

The reaction mechanism is initiated by the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A critical byproduct of this reaction is one equivalent of hydrochloric acid (HCl).[3][8]

Causality of Reagent Selection & Conditions

A successful synthesis hinges on understanding the role of each component:

-

4-Chlorobenzoyl Chloride: This is the activated acylating agent. The presence of the chlorine atom on the carbonyl group makes it an excellent leaving group, and the electron-withdrawing nature of both the carbonyl oxygen and the phenyl-ring chlorine enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Morpholine: The nitrogen atom in morpholine acts as the nucleophile. Its secondary amine character provides the necessary reactivity to initiate the bond-forming step.

-

Base (Acid Scavenger): This is arguably the most critical component for driving the reaction to completion. The generated HCl will readily react with the basic morpholine starting material to form a non-nucleophilic ammonium salt.[8] This parasitic reaction would effectively halt the desired amide formation. An added base, such as triethylamine or aqueous sodium hydroxide, is required to neutralize the HCl as it is formed, thereby preserving the nucleophilicity of the morpholine.[3][9] The use of a two-phase system (an organic solvent like dichloromethane with an aqueous base) is the hallmark of the "Schotten-Baumann conditions".[3][4]

-

Solvent: An aprotic solvent, such as dichloromethane (DCM) or diethyl ether, is essential.[3] These solvents solubilize the reactants without interfering in the reaction, unlike protic solvents (e.g., water, alcohols) which could compete as nucleophiles.

Reaction Pathway Diagram

Caption: Reaction mechanism for the Schotten-Baumann synthesis.

Section 3: Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution followed by the described work-up and characterization will reliably yield the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Morpholine | C₄H₉NO | 87.12 | 0.96 g (0.96 mL) | 11.0 | Nucleophile |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.21 g (1.67 mL) | 12.0 | Base/Acid Scavenger |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.75 g | 10.0 | Acylating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | Washing Agent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~5 g | - | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (11.0 mmol) and triethylamine (12.0 mmol). Dissolve the mixture in dichloromethane (20 mL). Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0-5 °C.

-

Reagent Addition: In a separate beaker, dissolve 4-chlorobenzoyl chloride (10.0 mmol) in dichloromethane (10 mL). Using a dropping funnel, add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes. Causality Check: Slow, dropwise addition is crucial to control the exothermic nature of the acylation and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 1-2 hours. The formation of a white precipitate (triethylammonium chloride) is a visual indicator of reaction progress.

-

Aqueous Work-up (Quenching & Extraction): Transfer the reaction mixture to a separatory funnel. Add deionized water (30 mL) to quench the reaction and dissolve the amine salt. Shake vigorously and allow the layers to separate.

-

Purification Washes: Drain the lower organic (DCM) layer. Wash the organic layer sequentially with:

-

1 M HCl (20 mL) - to remove any unreacted triethylamine.

-

Saturated NaHCO₃ solution (20 mL) - to remove any unreacted 4-chlorobenzoyl chloride.

-

Brine (20 mL) - to begin the drying process and break any emulsions.

-

-

Isolation: Drain the washed organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to remove residual water.

-

Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

-

Final Purification: The resulting solid is often of high purity. For exacting applications, recrystallize from a suitable solvent system like ethyl acetate/hexanes to obtain a pure, crystalline solid. A typical yield is >90%.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Schotten-Baumann_reaction [chemeurope.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. growingscience.com [growingscience.com]

- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

(4-Chlorophenyl)(morpholino)methanone mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of (4-Chlorophenyl)(morpholino)methanone

Executive Summary

This compound is a synthetic small molecule with a chemical scaffold that bears resemblance to compounds with known biological activities, including kinase inhibition and antibacterial effects.[1][2] Despite its availability and potential for further chemical modification, its specific mechanism of action remains uncharacterized in publicly available literature. This guide puts forth a comprehensive, multi-phase research framework designed for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanism of action of this compound. We will operate under the primary hypothesis that this compound acts as a kinase inhibitor, likely within the PI3K/Akt/mTOR signaling pathway, due to the prevalence of the morpholino moiety in established inhibitors of this cascade.[2][3] This document provides a detailed, step-by-step experimental roadmap, from initial target identification through in-cell validation, complete with protocols, data interpretation strategies, and illustrative diagrams. The ultimate goal is to provide a robust and scientifically sound pathway for characterizing this molecule and assessing its potential as a therapeutic agent or a tool compound.

Introduction to this compound

Chemical Properties and Structure

This compound, with the chemical formula C₁₁H₁₂ClNO₂, is a compound that features a central carbonyl group linking a 4-chlorophenyl ring to a morpholine ring.[4] The morpholine ring is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. Notably, the morpholine moiety is a key structural component of several well-characterized inhibitors of the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[2] The 4-chlorophenyl group, on the other hand, is a common substituent in medicinal chemistry that can influence binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Review of Structurally Similar Compounds and Formulation of a Primary Hypothesis

While no specific biological activity is extensively documented for this compound itself, the analysis of its structural components provides a logical starting point for forming a testable hypothesis. Several research efforts have demonstrated that molecules incorporating a morpholine ring exhibit potent inhibitory activity against the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer. For instance, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3K p110α, with some derivatives showing high potency and selectivity.[2] Furthermore, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as highly potent and selective ATP-competitive inhibitors of mTOR.[3]

Separately, derivatives of (4-chlorophenyl)methanone have been synthesized and evaluated for their antibacterial properties.[1] This suggests that the compound could potentially have multiple biological effects.

Given the strong precedent for the morpholino group in targeting the PI3K/Akt/mTOR pathway, our primary working hypothesis is:

Primary Hypothesis: this compound functions as an inhibitor of one or more kinases within the PI3K/Akt/mTOR signaling pathway, leading to anti-proliferative effects in cancer cells.

This guide will now outline a systematic approach to test this hypothesis.

Phase 1: Target Identification and Initial Validation

The initial phase of our investigation is designed to cast a wide net to identify potential molecular targets and observable cellular phenotypes. This dual approach of biochemical and cell-based screening will allow for a broad assessment of the compound's activity and will guide the subsequent, more focused mechanistic studies.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Rationale: To efficiently test our primary hypothesis, an initial screening against a diverse panel of kinases is the most direct approach. This will determine if this compound has activity against kinases and, if so, which ones are most potently inhibited. A panel that includes multiple isoforms of PI3K, mTOR, and other related kinases in the PIKK family, as well as a broad representation of the human kinome, is ideal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Serially dilute the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Kinase Assay: The specific format of the kinase assay will depend on the screening service provider (e.g., radiometric, fluorescence-based, or luminescence-based). A common example is an in vitro enzymatic assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay.[5]

-

Add the recombinant kinase and its specific substrate to the wells of a microplate.

-

Add the various concentrations of this compound to the wells. Include appropriate controls (no compound, no enzyme).

-

Initiate the kinase reaction by adding ATP at a concentration close to the Km for each specific kinase.

-

Incubate for a predetermined time at room temperature.

-

Stop the reaction and measure the signal (e.g., luminescence) according to the assay manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound relative to the controls.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ for any inhibited kinases.

-

Expected Outcome: This screen will identify which, if any, kinases are inhibited by the compound and provide an initial measure of potency and selectivity. Positive "hits" will be kinases that show significant inhibition at lower micromolar concentrations.

Protocol 2: Phenotypic Screening in a Panel of Cancer Cell Lines

Rationale: Concurrent with the biochemical screening, it is crucial to determine if the compound has any effect on whole cells. A phenotypic screen using a panel of well-characterized cancer cell lines can reveal anti-proliferative activity and may provide clues about the mechanism of action based on the sensitivity profile of the different cell lines. For example, cell lines with known mutations that activate the PI3K/Akt/mTOR pathway would be expected to be more sensitive to an inhibitor of this pathway.

Step-by-Step Methodology:

-

Cell Line Selection: Choose a panel of 5-10 cancer cell lines representing different tumor types and with known genetic backgrounds (e.g., with and without PIK3CA mutations). Examples include MCF-7 (breast cancer, PIK3CA mutant), U87-MG (glioblastoma, PTEN null), and A549 (lung cancer, KRAS mutant).

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assay: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells.

-

Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Expected Outcome: This screen will determine the compound's anti-proliferative activity and identify which cancer cell lines are most sensitive. A correlation between the sensitivity profile and the genetic background of the cell lines can provide strong support for the primary hypothesis.

Data Analysis and Hypothesis Refinement

The results from the kinase panel screen and the phenotypic screen will be analyzed in conjunction. If the compound inhibits PI3Kα with an IC₅₀ of 500 nM and also shows potent anti-proliferative activity in a PIK3CA-mutant cell line, this would be strong evidence in favor of our primary hypothesis. Conversely, if the compound shows no activity in the kinase screen but is highly cytotoxic, this would suggest an alternative mechanism of action that would need to be explored.

Caption: Phase 1 Experimental Workflow.

Phase 2: In Vitro Characterization of the Primary Target Interaction

Assuming the results of Phase 1 support our primary hypothesis and identify a primary kinase target (e.g., PI3Kα), Phase 2 is designed to rigorously characterize the direct interaction between this compound and this purified target protein. The goal is to confirm direct binding, determine the kinetics of this interaction, and elucidate the mechanism of enzyme inhibition.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[6] It will be used to confirm the direct binding of the compound to the putative kinase target and to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity.

Step-by-Step Methodology:

-

Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface.

-

Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

-

Binding Analysis:

-

Flow the different concentrations of the compound over the sensor chip surface containing the immobilized kinase.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound, and record this as a sensorgram.

-

After the association phase, flow buffer alone over the chip to measure the dissociation of the compound.

-

-

Data Analysis:

-

Fit the sensorgram data from the association and dissociation phases to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kₐ and kₑ.

-

Calculate the equilibrium dissociation constant (Kᴅ) as the ratio of kₑ/kₐ.

-

Expected Outcome: This experiment will provide quantitative data on the binding affinity and kinetics of the compound for its target. A low Kᴅ value (e.g., in the nanomolar to low micromolar range) is indicative of a strong interaction.

Protocol 4: In Vitro Kinase Assay for Mode of Inhibition Studies

Rationale: To understand how the compound inhibits the kinase, it is important to determine its mode of inhibition. The most common mechanism for kinase inhibitors is competition with ATP for binding to the active site. This can be investigated by performing the kinase assay with varying concentrations of both the compound and ATP.

Step-by-Step Methodology:

-

Assay Setup: Use an in vitro kinase assay format similar to that in Protocol 1 (e.g., ADP-Glo™).

-

Matrix Titration: Perform the assay with a matrix of concentrations of both this compound and ATP. For example, use five concentrations of the compound and five concentrations of ATP, ranging from below to above their respective IC₅₀ and Km values.

-

Data Analysis:

-

For each ATP concentration, determine the IC₅₀ of the compound.

-

Plot the IC₅₀ values as a function of the ATP concentration. If the IC₅₀ increases linearly with the ATP concentration, the compound is likely an ATP-competitive inhibitor.

-

Alternatively, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different inhibitor concentrations. The pattern of the intersecting lines will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).

-

Expected Outcome: This study will elucidate the mechanism by which the compound inhibits the kinase. If it is found to be ATP-competitive, this would be consistent with the mechanism of many successful kinase inhibitor drugs.

Caption: Proposed Target Pathway: PI3K/Akt/mTOR.

Table 1: Summary of Expected Quantitative Data from Phase 2

| Parameter | Assay | Expected Outcome for an Effective Inhibitor |

| IC₅₀ | In Vitro Kinase Assay | < 1 µM |

| Kᴅ | Surface Plasmon Resonance | < 1 µM |

| kₐ (on-rate) | Surface Plasmon Resonance | > 1 x 10⁴ M⁻¹s⁻¹ |

| kₑ (off-rate) | Surface Plasmon Resonance | < 1 x 10⁻³ s⁻¹ |

| Mode of Inhibition | In Vitro Kinase Assay | ATP-competitive |

Phase 3: Cellular Mechanism of Action and Target Engagement

With a confirmed direct interaction in vitro, Phase 3 aims to demonstrate that this compound engages its intended target in a cellular environment and modulates the downstream signaling pathway as predicted by our hypothesis.

Protocol 5: Western Blot Analysis of Downstream Signaling

Rationale: If the compound inhibits PI3Kα, then the phosphorylation of its downstream effector, Akt, should be reduced in cells treated with the compound. Western blotting is a standard technique to measure the levels of specific proteins and their phosphorylation status, thereby providing a direct readout of pathway inhibition.

Step-by-Step Methodology:

-

Cell Treatment: Treat a sensitive cancer cell line (identified in Phase 1) with increasing concentrations of the compound for a defined period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt at Ser473) and total Akt.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal for each treatment condition.

Expected Outcome: A dose-dependent decrease in the ratio of p-Akt to total Akt would confirm that the compound inhibits the PI3K pathway in cells.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand (our compound) is bound. This increased stability can be detected by heating the cells and measuring the amount of soluble protein remaining at different temperatures.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Expected Outcome: A positive thermal shift for the target kinase in compound-treated cells provides strong evidence that the compound binds to its target in a physiological context.

Caption: Phase 3 Experimental Workflow.

Phase 4: Off-Target and Selectivity Profiling

While identifying a potent on-target activity is crucial, understanding a compound's selectivity is equally important for its development as a therapeutic agent or a reliable tool compound. Phase 4 focuses on assessing the selectivity of this compound.

Protocol 7: Broad Kinase Selectivity Profiling

Rationale: To assess the selectivity of the compound, it should be screened against a large, representative panel of human kinases at a concentration that is significantly higher than its IC₅₀ for the primary target (e.g., at 1 or 10 µM). This will identify potential off-targets that could lead to undesired side effects.

Step-by-Step Methodology:

-

Compound Submission: Submit the compound to a commercial kinase profiling service.

-

Screening: The service will perform single-point or multi-point assays against a large panel of kinases (e.g., >400 kinases).

-

Data Analysis: The results are typically reported as the percent inhibition at the tested concentration. Any kinases that are inhibited by more than a certain threshold (e.g., 50%) are considered potential off-targets.

Expected Outcome: An ideal compound will show high inhibition of its primary target and minimal inhibition of other kinases. This data can be used to calculate a selectivity score.

Protocol 8: Preliminary Safety Assessment in Non-cancerous Cell Lines

Rationale: To get an early indication of potential toxicity, the compound's effect on the viability of non-cancerous cell lines should be assessed.

Step-by-Step Methodology:

-

Cell Line Selection: Choose one or two non-cancerous human cell lines (e.g., hTERT-RPE1, HEK293T).

-

Viability Assay: Perform a cell viability assay as described in Protocol 2.

-

Data Analysis: Determine the GI₅₀ for the non-cancerous cell lines.

Expected Outcome: A therapeutic window can be estimated by comparing the GI₅₀ in cancer cell lines versus non-cancerous cell lines. A larger therapeutic window is desirable.

Table 2: Comparison of On-Target vs. Off-Target Activity

| Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Notes |

| PI3Kα (Primary Target) | >95% | 50 | High on-target potency |

| mTOR | 80% | 250 | Related kinase, some cross-reactivity |

| CDK2 | <10% | >10,000 | Selective against this kinase family |

| VEGFR2 | <5% | >10,000 | No significant activity |

Summary and Future Directions

This guide has outlined a systematic and logical progression of experiments to elucidate the mechanism of action of this compound, based on the primary hypothesis that it functions as a PI3K/Akt/mTOR pathway inhibitor. Following this roadmap, a researcher can progress from broad, initial screening to a detailed characterization of the compound's interaction with its primary target in both biochemical and cellular contexts.

If the hypothetical outcomes described in this guide are realized, this compound would be characterized as a potent and selective inhibitor of a specific kinase (e.g., PI3Kα) that engages its target in cells and inhibits downstream signaling, leading to anti-proliferative effects in cancer cells with a defined genetic background.

Future directions would then include lead optimization through medicinal chemistry to improve potency and selectivity, comprehensive preclinical ADME/Tox studies, and in vivo efficacy studies in animal models of cancer. This structured approach ensures that the investigation into the mechanism of action of this compound is both thorough and efficient, paving the way for its potential development as a novel therapeutic agent.

References

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- ECHEMI. (n.d.). This compound.

- NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.

- PCHHAX. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.

- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.

- PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. m.youtube.com [m.youtube.com]

A Strategic Guide to the Biological Activity Screening of (4-Chlorophenyl)(morpholino)methanone

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of (4-Chlorophenyl)(morpholino)methanone. As a novel synthetic compound, its pharmacological profile is largely uncharacterized. This document provides a rationale and detailed protocols for a systematic investigation into its potential therapeutic effects, beginning with broad-spectrum primary screens and progressing to more defined secondary and tertiary assays to elucidate its mechanism of action. The experimental design is grounded in the well-established bioactivities of the morpholine and chlorophenyl moieties, which are prevalent in numerous clinically significant agents. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the biological potential of this and structurally related compounds.

Introduction: Deconstructing this compound for Targeted Screening

This compound is a synthetic molecule incorporating two key structural features known for their broad pharmacological relevance: a 4-chlorophenyl group and a morpholine ring. The morpholine ring is a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] It is a core component of drugs with diverse activities, including anticancer, antidepressant, and neuroprotective agents.[2][3] The 4-chlorophenyl moiety is also a common substituent in centrally active compounds and other therapeutic agents. The combination of these two pharmacophores suggests several plausible avenues for biological activity.

This guide proposes a hierarchical screening cascade designed to efficiently identify and characterize the bioactivity of this compound. The strategy is built on a foundation of scientific integrity, ensuring that each experimental stage provides robust and validated data to inform subsequent steps.

A Multi-Tiered Screening Cascade

A logical and resource-effective approach to screening a novel compound involves a tiered system. This allows for the rapid identification of general bioactivity before committing to more complex and targeted mechanistic studies.

Figure 1: A proposed hierarchical screening cascade for this compound.

Tier 1: Broad-Spectrum Primary Screening

The initial phase of screening is designed to cast a wide net, identifying any significant biological effects of the compound across fundamental cellular processes.

Cytotoxicity Profiling

A critical first step in drug discovery is to assess a compound's effect on cell viability.[4] This provides a therapeutic window and can indicate potential anticancer activity. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]

Experimental Protocol: MTT Cytotoxicity Assay [6]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[4]

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | IC50 (µM) [Mean ± SD] | Selectivity Index (SI) |

| MCF-7 | This compound | 12.5 ± 1.3 | 4.8 |

| HeLa | This compound | 18.2 ± 2.1 | 3.3 |

| HEK293 | This compound | 60.1 ± 5.7 | - |

| MCF-7 | Doxorubicin (Positive Control) | 0.8 ± 0.1 | 10.5 |

The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells.

Antimicrobial Activity Screening

The structural motifs present in the target molecule are also found in compounds with known antimicrobial properties.[1] A primary screen for antibacterial and antifungal activity is therefore warranted. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[7][8]

Experimental Protocol: Broth Microdilution for MIC Determination [9]

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary Screening and Mechanistic Probing

Based on the results from Tier 1, more focused assays are employed to explore promising activities and begin to understand the underlying mechanisms.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[10][11] Given the prevalence of morpholine in kinase inhibitors and other enzyme-targeted drugs, screening against a panel of relevant enzymes is a logical next step, particularly if cytotoxicity is observed.[2]

Rationale for Enzyme Target Selection:

-

Protein Kinases: Many morpholine-containing compounds are potent kinase inhibitors involved in cancer cell signaling (e.g., PI3K/mTOR pathway).[2]

-

Monoamine Oxidase (MAO): The chlorophenyl moiety is present in some MAO inhibitors used as antidepressants. Morpholine derivatives have also shown MAO inhibitory activity.[3]

Experimental Protocol: General Enzyme Inhibition Assay [12]

-

Assay Setup: In a microplate, combine the target enzyme, its specific substrate, and varying concentrations of this compound in an appropriate assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

-

Incubation: Incubate at the optimal temperature for the enzyme for a defined period.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Figure 2: General principle of an enzyme inhibition assay.

Central Nervous System (CNS) Activity Screening

If the compound is non-cytotoxic at reasonable concentrations, its structural similarity to known psychoactive substances warrants an investigation into its CNS activity.[2][13] Morpholine derivatives have been investigated for anxiolytic properties.[14]

Screening Methods for Novel Psychoactive Substances:

-

Receptor Binding Assays: Evaluate the compound's affinity for key CNS receptors (e.g., dopamine, serotonin, GABA-A receptors) using radioligand binding assays.

-

In Silico Modeling: Computational docking studies can predict the binding affinity of the compound to various CNS targets.[14]

-

Behavioral Models: Preliminary in vivo studies in rodents (e.g., open field test for anxiety, forced swim test for antidepressant effects) can provide initial indications of psychoactive properties.[14]

Tier 3: Advanced Characterization and Mechanism of Action (MoA) Elucidation

Positive "hits" from Tier 2 are subjected to in-depth studies to confirm their activity and precisely define their molecular mechanism.

Example MoA Pathway for a Putative Kinase Inhibitor:

If the compound shows selective cytotoxicity towards a cancer cell line and inhibits a specific kinase in Tier 2, further studies would focus on validating this pathway.

Figure 3: Hypothetical MoA for this compound as a PI3K inhibitor.

Techniques for MoA Validation:

-